2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group, a cyclopropanecarbonyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylcyclopropanecarbonyl chloride with piperidine to form an intermediate, which is then reacted with ethylamine to produce the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative .
Scientific Research Applications
2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethan-1-amine: Similar in structure but lacks the cyclopropanecarbonyl and piperidinyl groups.
1-(3-methoxyphenyl)cyclopropanecarbonyl chloride: Shares the cyclopropanecarbonyl group but differs in the rest of the structure.
Properties
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-22-16-4-2-3-15(13-16)18(8-9-18)17(21)20-11-6-14(5-10-19)7-12-20;/h2-4,13-14H,5-12,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLKMZMUIOHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)C(=O)N3CCC(CC3)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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